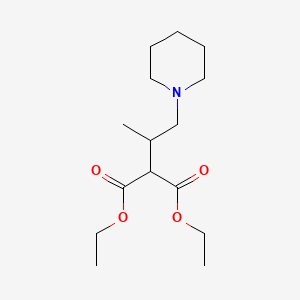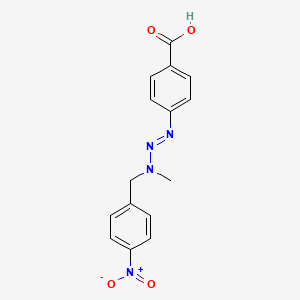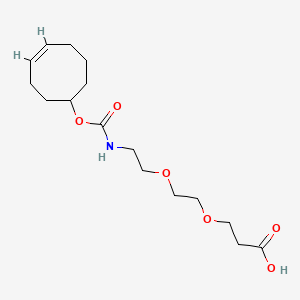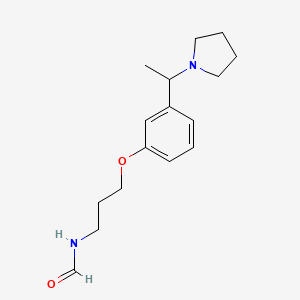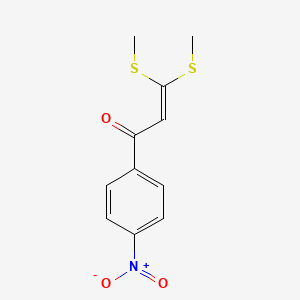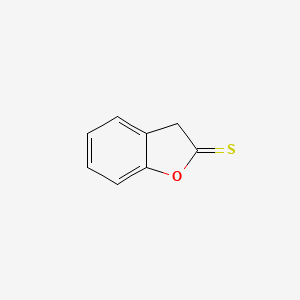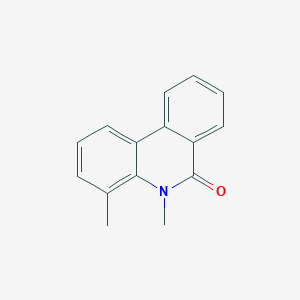
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This particular compound features a fluorine atom and two methyl groups, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. For Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci), a common synthetic route includes the reaction of 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloro-6-methoxyquinoxaline in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, electroluminescent materials, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties and used in various therapeutic applications.
Cinnoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is unique due to the presence of the fluorine atom and methyl groups, which can enhance its biological activity and chemical stability compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C10H13FN2 |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
6-fluoro-2,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13FN2/c1-7-6-13(2)10-5-8(11)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |
Clave InChI |
HWCAQPPMRLMQPW-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C2=C(N1)C=CC(=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
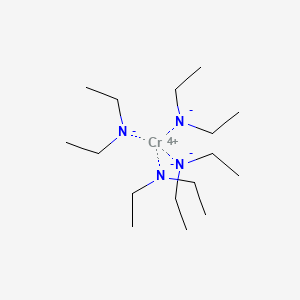
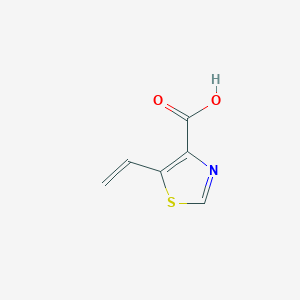

![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
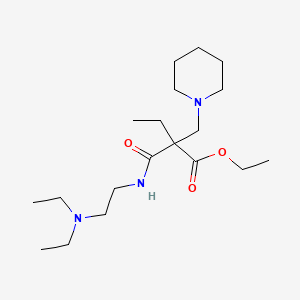
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
